

# Tomivosertib Hydrochloride In Vitro Assay

## Application Notes and Protocols

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### Compound of Interest

Compound Name: Tomivosertib Hydrochloride

Cat. No.: B611418

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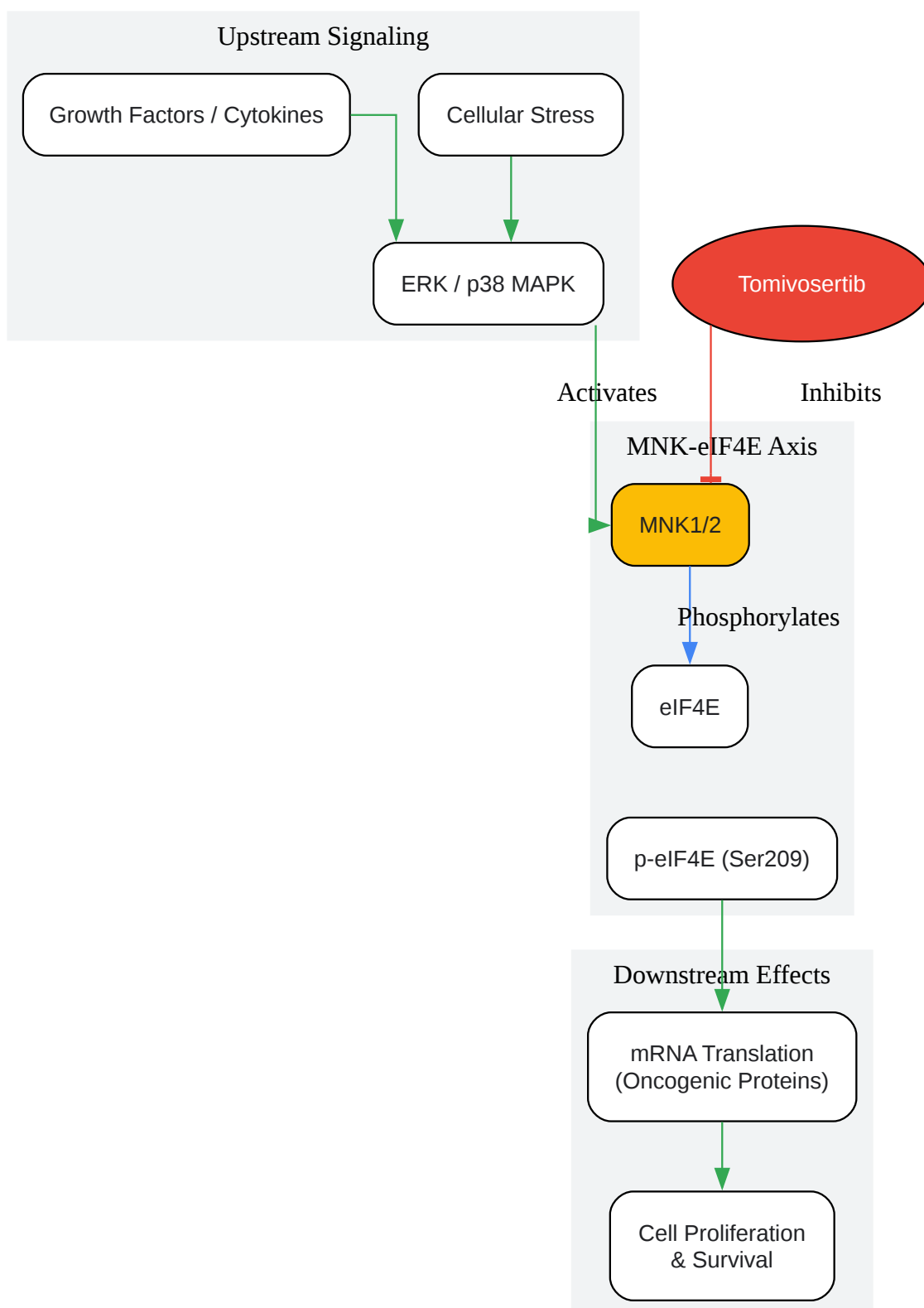
For Researchers, Scientists, and Drug Development Professionals

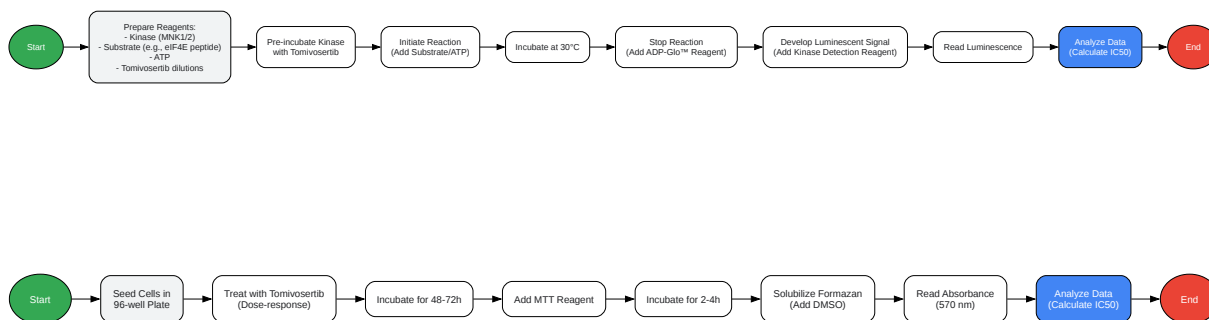
## Introduction

Tomivosertib (eFT508) hydrochloride is a potent and highly selective, ATP-competitive inhibitor of Mitogen-activated protein kinase (MAPK)-interacting serine/threonine-protein kinase 1 (MNK1) and 2 (MNK2).[1][2] By inhibiting MNK1/2, Tomivosertib blocks the phosphorylation of eukaryotic translation initiation factor 4E (eIF4E) at serine 209, a critical step in the translation of mRNAs involved in tumor cell proliferation, survival, and immune signaling.[1][3][4] This document provides detailed protocols for key in vitro assays to characterize the activity of Tomivosertib.

## Mechanism of Action

Tomivosertib exerts its biological effects by binding to the ATP-binding site of MNK1 and MNK2, preventing the phosphorylation of their downstream targets. The primary and most well-characterized substrate of MNK1/2 is eIF4E.[4][5] Phosphorylation of eIF4E by MNK1/2 is a key regulatory step for the initiation of cap-dependent mRNA translation of a subset of proteins involved in cancer progression.[6] Tomivosertib's inhibition of this pathway leads to reduced proliferation and induction of apoptosis in various cancer cell lines.[6]





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